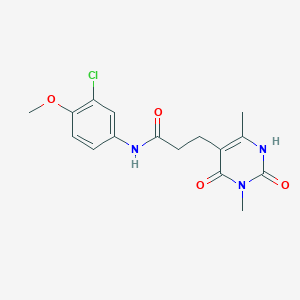![molecular formula C8H15ClN2O2 B2798145 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride CAS No. 1598381-36-2](/img/structure/B2798145.png)
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride is a chemical compound with the CAS Number: 1598381-36-2 . It has a molecular weight of 206.67 and its IUPAC name is 1-oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride is 1S/C8H14N2O2.ClH/c11-7-10-6-3-8(12-7)1-4-9-5-2-8;/h9H,1-6H2,(H,10,11);1H . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride is a solid at room temperature . Unfortunately, other physical and chemical properties like solubility, melting point, and boiling point are not available in the sources I found.Applications De Recherche Scientifique
Pharmacodynamics and Pharmacokinetics
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride is a compound of interest in the realm of pharmacological research due to its structural and chemical properties, which might influence its pharmacodynamics and pharmacokinetics. Although specific studies on this compound are scarce, insights can be drawn from research on chemically related compounds. For example, Oxaprozin, a non-steroidal anti-inflammatory drug, has been studied for its pharmacodynamic and pharmacokinetic properties, suggesting that similar spirolactone structures could exhibit unique absorption, distribution, metabolism, and excretion (ADME) profiles (P. A. Todd & R. N. Brogden, 1986).
Antimicrobial and Anti-inflammatory Potential
Compounds with a diaza-spiro structure have been explored for their antimicrobial and anti-inflammatory potential. The study of 1,3,4-thiadiazole and oxadiazole heterocycles, which share some structural similarities with 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one, has revealed a broad range of pharmacological activities, including antimicrobial and anti-inflammatory effects (M. Lelyukh, 2019).
Neuroprotective Effects
Research on related compounds like Oxaliplatin has highlighted the neuroprotective effects against chemotherapy-induced peripheral neuropathy, suggesting potential avenues for investigating the neuroprotective properties of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride (R. Velasco et al., 2021).
Environmental Impact and Stability
The environmental fate and stability of pharmaceutical compounds are of significant interest. A study on Oxyclozanide, which, like 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride, contains heterocyclic elements, provides insights into the stability of such compounds under various conditions and their potential environmental impact (A. Saad et al., 2019).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H332, and H335 , which indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-oxa-3,9-diazaspiro[5.5]undecan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-7-10-6-3-8(12-7)1-4-9-5-2-8;/h9H,1-6H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBTXWAQKVRUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC(=O)O2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[2-(carbamoyl(hydroxyimino)methyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2798062.png)




![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2798073.png)

![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)


![2-[4-(4-methylphenyl)-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]-N-propylacetamide](/img/structure/B2798082.png)

![8-chloro-N-methyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2798084.png)
